1-(4-Bromo-1-naphthyl)hydrazine, HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVOULXCPVRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-(4-Bromo-1-naphthyl)hydrazine, HCl and analogous hydrazine derivatives.
Table 1: Comparative Analysis of Hydrazine Derivatives
Key Comparative Insights
Structural and Electronic Differences :
- Aromatic System : The naphthyl group in this compound provides a larger conjugated system compared to phenyl-based derivatives, enhancing UV absorption and π-π interactions in molecular recognition .
- Substituent Effects : Bromine’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitutions, whereas ethyl or methyl groups in analogs (e.g., 1-(4-Bromo-2-ethylphenyl)hydrazine HCl) modulate steric and solubility properties .
Synthetic Utility: The bromine atom in this compound allows for palladium-catalyzed cross-coupling, a feature shared with 1-(4-Bromo-2-ethylphenyl)hydrazine HCl but absent in non-brominated derivatives like 2-Naphthylhydrazine HCl . Hydrazones derived from this compound (e.g., condensation with carbonyls) exhibit enhanced corrosion inhibition in acidic media, similar to nitrophenyl hydrazines like SSBO and SSBM .
Applications in Drug Discovery :
- Unlike phenylhydrazines, the naphthyl group in this compound is advantageous in designing kinase inhibitors or anticancer agents due to its planar structure and ability to occupy hydrophobic binding pockets .
- In contrast, (4-Ethylphenyl)hydrazine HCl is preferred in antidepressant synthesis for its balanced lipophilicity .
Physicochemical Properties :
- The hydrochloride salt form improves aqueous solubility across all compounds, but the naphthyl derivative’s higher molecular weight (vs. phenyl analogs) may reduce diffusion rates in biological systems .
Research Findings and Data
Table 2: Reactivity and Performance in Key Reactions
Notable Observations :
Preparation Methods
Diazotization of 4-Bromo-1-naphthylamine
The amine group of 4-bromo-1-naphthylamine is converted to a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). This step requires precise temperature control to prevent decomposition.
Table 2: Diazotization Conditions
| Parameter | Details | Source |
|---|---|---|
| Reagents | NaNO₂, HCl | |
| Solvent | Aqueous HCl (2–4 M) | |
| Temperature | 0–5°C | |
| Reaction time | 30–60 minutes |
Reduction to Hydrazine
The diazonium salt is reduced to the corresponding hydrazine using stannous chloride (SnCl₂) in hydrochloric acid. This step proceeds via a two-electron reduction mechanism, yielding 1-(4-bromo-1-naphthyl)hydrazine as a free base.
Table 3: Reduction Conditions
| Parameter | Details | Source |
|---|---|---|
| Reducing agent | SnCl₂ in HCl | |
| Temperature | 20–25°C | |
| Reaction time | 2–4 hours | |
| Yield | 60–75% |
Formation of Hydrochloride Salt
The free base is highly air-sensitive and prone to oxidation. Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.
Direct Hydrazination of 4-Bromo-1-naphthylamine
An alternative method involves reacting 4-bromo-1-naphthylamine directly with hydrazine hydrate (N₂H₄·H₂O) under acidic conditions. This one-pot approach eliminates the need for diazotization but requires higher temperatures and extended reaction times.
Table 4: Direct Hydrazination Protocol
| Parameter | Details | Source |
|---|---|---|
| Reagents | Hydrazine hydrate (80–85%), NH₄Cl | |
| Solvent | Water-ethanol mixture (20% ethanol) | |
| Temperature | 120–130°C under N₂ atmosphere | |
| Reaction time | 24–48 hours | |
| Yield | 50–65% |
The reaction mechanism likely involves nucleophilic displacement of the amine group by hydrazine, facilitated by ammonium chloride as a catalyst. However, competing side reactions (e.g., over-reduction or polymerization) necessitate careful optimization.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Parameter | Diazotization-Reduction | Direct Hydrazination |
|---|---|---|
| Starting material | 4-Bromo-1-naphthylamine | 4-Bromo-1-naphthylamine |
| Key reagents | NaNO₂, SnCl₂, HCl | Hydrazine hydrate, NH₄Cl |
| Reaction steps | 3 | 1 |
| Typical yield | 60–75% | 50–65% |
| Scalability | Moderate | High (patent-scale) |
| Byproduct formation | Minimal | Moderate |
The diazotization-reduction method offers higher purity but involves multiple steps, while the direct hydrazination approach simplifies the process at the cost of yield.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The direct hydrazination method, as described in patent CN1800151A, employs excess hydrazine hydrate (8–10 equivalents) and pressurized reactors to accelerate the reaction. Key challenges include:
- Corrosion control : Hydrazine and HCl necessitate glass-lined or Hastelloy reactors.
- Waste management : Neutralization of acidic byproducts requires alkaline treatment.
Q & A
Q. What is the optimal synthetic route for preparing 1-(4-Bromo-1-naphthyl)hydrazine hydrochloride?
The compound is synthesized via diazotization of 4-bromo-α-naphthylamine followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. The diazonium salt intermediate is reduced to form the hydrazine, which is isolated as the hydrochloride salt due to its air sensitivity. Crystallization from a water-ethanol mixture yields silver needles with a 66% overall yield. The free base is generated in situ by treating the hydrochloride with aqueous sodium acetate .
Q. How should this compound be stored to ensure stability?
The hydrazine derivative is highly unstable in its free base form and must be stored as the hydrochloride salt. Storage conditions should include a desiccated environment at 4°C to prevent decomposition. For experimental use, the free base is prepared immediately before reactions by neutralizing the hydrochloride with sodium acetate .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for synthesizing indole derivatives via hydrazone formation. For example, reacting it with ketones (e.g., cyclododecanone) under acidic conditions (glacial acetic acid + HCl) yields substituted indoles, which are intermediates in pharmaceuticals and materials science. Yields for indole synthesis range from 59% to 71%, depending on the ketone used .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during indole synthesis?
Key parameters include:
- HCl stoichiometry : Excess HCl promotes tar formation; using 1 equivalent of HCl (relative to hydrazine) improves indole yields .
- Solvent choice : Glacial acetic acid enhances protonation of intermediates, while ethanol aids in solubility during hydrazone formation.
- Temperature control : Reflux at 70–80°C for 2 hours ensures complete cyclization without decomposition .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Elemental analysis : Validates purity (e.g., C, H, N, Br content) .
- FT-IR spectroscopy : Identifies N-H stretches (~3420 cm⁻¹) and C-Br vibrations .
- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrazine proton environments and aromatic substitution patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of the hydrochloride salt .
Q. How does the bromine substituent influence reactivity in electrophilic aromatic substitution (EAS)?
The bromine atom at the 4-position deactivates the naphthyl ring, directing electrophiles to the less hindered 1-position. Comparative studies with non-brominated analogs (e.g., α-naphthylhydrazine) show reduced EAS rates but improved regioselectivity in heterocycle formation .
Methodological Challenges and Solutions
Q. How can computational methods predict the compound’s thermochemical properties?
Density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates atomization energies, ionization potentials, and reaction enthalpies. These models help predict stability trends and reaction pathways, with average deviations <2.4 kcal/mol from experimental data .
Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?
- Dose-response profiling : Hydrazines often exhibit biphasic effects (e.g., anticancer activity at low doses vs. toxicity at high doses).
- Comparative SAR studies : Analogs with trifluoromethoxy or ethoxy groups (e.g., 1-(4-Ethoxy-3-trifluoromethoxyphenyl)hydrazine) show enhanced lipophilicity and bioactivity, providing mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
